molecular formula C17H17NO4 B12785722 Benzeneacetic acid, alpha-((methoxycarbonyl)phenylamino)-, methyl ester CAS No. 83529-31-1

Benzeneacetic acid, alpha-((methoxycarbonyl)phenylamino)-, methyl ester

Cat. No.: B12785722
CAS No.: 83529-31-1
M. Wt: 299.32 g/mol
InChI Key: HYMJHJGHMRYTRY-UHFFFAOYSA-N
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Description

Benzeneacetic acid, alpha-((methoxycarbonyl)phenylamino)-, methyl ester is an organic compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable substance for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, alpha-((methoxycarbonyl)phenylamino)-, methyl ester typically involves multiple steps. One common method includes the esterification of benzeneacetic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, alpha-((methoxycarbonyl)phenylamino)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Benzeneacetic acid, alpha-((methoxycarbonyl)phenylamino)-, methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism by which Benzeneacetic acid, alpha-((methoxycarbonyl)phenylamino)-, methyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Benzeneacetic acid, alpha-oxo-, methyl ester
  • Benzeneacetic acid, alpha-hydroxy-4-methoxy-, methyl ester

Uniqueness

Benzeneacetic acid, alpha-((methoxycarbonyl)phenylamino)-, methyl ester is unique due to its specific functional groups and structural features. These characteristics enable it to participate in a broader range of chemical reactions and exhibit distinct biological activities compared to similar compounds.

Properties

CAS No.

83529-31-1

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

methyl 2-(N-methoxycarbonylanilino)-2-phenylacetate

InChI

InChI=1S/C17H17NO4/c1-21-16(19)15(13-9-5-3-6-10-13)18(17(20)22-2)14-11-7-4-8-12-14/h3-12,15H,1-2H3

InChI Key

HYMJHJGHMRYTRY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)N(C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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